Receptor Selectivity Profile: TAN-452 vs. Clinical PAMORAs (Methylnaltrexone, Alvimopan, Naldemedine)
TAN-452 is a selective DOR antagonist with a Ki of 0.47 nM for human DOR, representing 78-fold selectivity over MOR (Ki = 36.56 nM) and 11-fold selectivity over KOR (Ki = 5.31 nM) [1]. In contrast, clinical peripherally acting μ-opioid receptor antagonists (PAMORAs) exhibit the opposite selectivity: methylnaltrexone has ~100-fold lower affinity for DOR than MOR (pKi 5.72 vs. 7.66) [2]; alvimopan shows 6-fold selectivity for MOR (Ki = 0.77 nM) over DOR (Ki = 4.4 nM) ; and naldemedine displays roughly equipotent affinity across all three opioid receptors (MOR Ki = 0.34 nM, DOR Ki = 0.43 nM, KOR Ki = 0.94 nM) . This inverted selectivity profile makes TAN-452 a distinct tool compound.
| Evidence Dimension | Opioid receptor binding affinity (Ki, nM) and selectivity fold-difference |
|---|---|
| Target Compound Data | TAN-452: DOR Ki = 0.47 nM; MOR Ki = 36.56 nM; KOR Ki = 5.31 nM [1] |
| Comparator Or Baseline | Methylnaltrexone: MOR pKi = 7.66 (Ki ≈ 22 nM), DOR pKi = 5.72 (Ki ≈ 1905 nM) [2]; Alvimopan: MOR Ki = 0.77 nM, DOR Ki = 4.4 nM, KOR Ki = 40 nM ; Naldemedine: MOR Ki = 0.34 nM, DOR Ki = 0.43 nM, KOR Ki = 0.94 nM |
| Quantified Difference | TAN-452 DOR selectivity: 78x vs. MOR, 11x vs. KOR. Methylnaltrexone: ~87x MOR-selective over DOR. Alvimopan: ~6x MOR-selective over DOR. Naldemedine: non-selective (<3x difference between receptors). |
| Conditions | Recombinant human opioid receptors expressed in CHO-K1 or HEK293 cells; radioligand binding assays |
Why This Matters
Procurement of a DOR-selective antagonist enables specific interrogation of peripheral δ-opioid pathways, whereas MOR-preferring PAMORAs will predominantly block μ-receptor-mediated effects and may confound results in studies where DOR plays a key role.
- [1] Suzuki T, et al. Pharmacological profile of TAN-452, a novel peripherally acting opioid receptor antagonist for the treatment of opioid-induced bowel syndromes. Life Sci. 2018;215:246-252. doi:10.1016/j.lfs.2018.07.028. View Source
- [2] Floettmann E, et al. Pharmacologic Profile of Naloxegol, a Peripherally Acting µ-Opioid Receptor Antagonist. J Pharmacol Exp Ther. 2017;361(2):280-291. Table 2: pKi values for naloxegol and methylnaltrexone. View Source
